molecular formula C14H20N2O B13181630 2-Methyl-2-phenyl-1-(piperazin-1-yl)propan-1-one

2-Methyl-2-phenyl-1-(piperazin-1-yl)propan-1-one

Cat. No.: B13181630
M. Wt: 232.32 g/mol
InChI Key: NKYLFVFLKHAQMB-UHFFFAOYSA-N
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Description

2-Methyl-2-phenyl-1-(piperazin-1-yl)propan-1-one is a chemical compound with the molecular formula C12H18N2O It is known for its unique structure, which includes a piperazine ring, a phenyl group, and a ketone functional group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Methyl-2-phenyl-1-(piperazin-1-yl)propan-1-one typically involves the reaction of piperazine with a suitable ketone precursor. One common method involves the reaction of 4-formyl-piperazine-1-carboxamido-substituted tert-butyl ester with ethanol and water in the presence of concentrated hydrochloric acid. This reaction is carried out at room temperature and results in the formation of the desired compound .

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of automated reactors and optimized reaction conditions can enhance the yield and purity of the final product. Additionally, purification techniques such as recrystallization and chromatography are employed to ensure the compound meets the required specifications.

Chemical Reactions Analysis

Types of Reactions

2-Methyl-2-phenyl-1-(piperazin-1-yl)propan-1-one undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding carboxylic acids or other oxidized derivatives.

    Reduction: Reduction reactions can convert the ketone group to an alcohol.

    Substitution: The piperazine ring can undergo substitution reactions with various electrophiles.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are used.

    Substitution: Electrophiles like alkyl halides or acyl chlorides can be used for substitution reactions.

Major Products Formed

    Oxidation: Carboxylic acids or ketone derivatives.

    Reduction: Alcohols.

    Substitution: Various substituted piperazine derivatives.

Scientific Research Applications

2-Methyl-2-phenyl-1-(piperazin-1-yl)propan-1-one has several scientific research applications:

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

    Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Investigated for its potential use in drug development, particularly in the design of new therapeutic agents.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 2-Methyl-2-phenyl-1-(piperazin-1-yl)propan-1-one involves its interaction with specific molecular targets and pathways. The piperazine ring can interact with various receptors and enzymes, modulating their activity. This interaction can lead to changes in cellular processes, such as signal transduction and gene expression, ultimately resulting in the compound’s observed effects.

Comparison with Similar Compounds

Similar Compounds

  • 2-Methyl-1-(piperazin-1-yl)propan-1-one
  • 2-Methyl-1-(4-(methylthio)phenyl)-2-morpholinopropan-1-one
  • 3-(Piperazin-1-yl)-1,2-benzothiazole derivatives

Uniqueness

2-Methyl-2-phenyl-1-(piperazin-1-yl)propan-1-one is unique due to its specific combination of a piperazine ring, a phenyl group, and a ketone functional group. This unique structure imparts distinct chemical and biological properties, making it a valuable compound for various research applications.

Properties

Molecular Formula

C14H20N2O

Molecular Weight

232.32 g/mol

IUPAC Name

2-methyl-2-phenyl-1-piperazin-1-ylpropan-1-one

InChI

InChI=1S/C14H20N2O/c1-14(2,12-6-4-3-5-7-12)13(17)16-10-8-15-9-11-16/h3-7,15H,8-11H2,1-2H3

InChI Key

NKYLFVFLKHAQMB-UHFFFAOYSA-N

Canonical SMILES

CC(C)(C1=CC=CC=C1)C(=O)N2CCNCC2

Origin of Product

United States

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